(2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorobenzylidene and nitrobenzylidene groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorobenzylidene and nitrobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active thiazolidinone derivatives.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties have been explored in preclinical studies, showing potential as a chemotherapeutic agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It can also disrupt bacterial cell walls, contributing to its antimicrobial activity. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-2-[(2E)-(2-bromobenzylidene)hydrazinylidene]-5-(4-bromo-3-nitrobenzylidene)-1,3-thiazolidin-4-one
- (2Z,5E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(4-fluoro-3-nitrobenzylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorobenzylidene and nitrobenzylidene groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H10Cl2N4O3S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2Z,5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N4O3S/c18-12-4-2-1-3-11(12)9-20-22-17-21-16(24)15(27-17)8-10-5-6-13(19)14(7-10)23(25)26/h1-9H,(H,21,22,24)/b15-8+,20-9+ |
InChI Key |
ARZGRVVUUBWKDM-LOLMUVSESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)Cl |
Origin of Product |
United States |
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